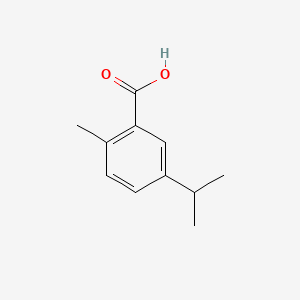

2-methyl-5-propan-2-ylbenzoic acid

Description

2-Methyl-5-propan-2-ylbenzoic acid is a substituted benzoic acid derivative with a methyl group at the ortho position (C2) and an isopropyl (propan-2-yl) group at the para position (C5) relative to the carboxylic acid functional group (C1).

Properties

IUPAC Name |

2-methyl-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTZFEMYDOAQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190981 | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3754-72-1 | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-5-propan-2-ylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product, 2-methyl-5-propan-2-ylbenzene, is then oxidized using potassium permanganate or another suitable oxidizing agent to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-propan-2-ylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogen atoms or other functional groups onto the benzene ring.

Scientific Research Applications

2-methyl-5-propan-2-ylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-propan-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Acidity

2-Chloro-5-propan-2-ylbenzoic Acid (CAS 1160575-02-9)

- Structural Difference : Chlorine replaces the methyl group at C2.

- Acidity : The electron-withdrawing chlorine atom increases acidity (lower pKa) compared to the methyl-substituted analog. This is due to inductive effects destabilizing the conjugate base.

- Safety Profile: Classified as non-hazardous under current regulations, similar to 2-methyl-5-propan-2-ylbenzoic acid, though toxicological data remain sparse .

5-Iodo-2-methylbenzoic Acid

- Structural Difference : Iodo substituent at C5 replaces the isopropyl group.

- Acidity : The iodine atom’s weaker electron-withdrawing inductive effect (compared to isopropyl’s electron-donating nature) may result in slightly higher acidity than the target compound. Steric bulk of iodine could also influence reactivity in substitution reactions .

Methyl 2,4-Dihydroxy-5-(2-methylpropanamido)benzoate

- Structural Difference : Contains ester, amide, and dihydroxy groups.

- Acidity : The dihydroxy groups enhance acidity (multiple pKa values), while the methyl ester reduces solubility in aqueous media compared to free carboxylic acids .

Solubility and Hydrophobicity

- This compound : Predicted to have low water solubility due to hydrophobic methyl and isopropyl groups.

- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (C10H19NO5): Despite its larger size, the hydroxyl and carbamate groups improve polarity and solubility relative to the target compound .

- Methyl 2,4-Dihydroxy-5-(2-methylpropanamido)benzoate : Enhanced solubility in polar solvents due to multiple hydrogen-bonding groups (amide, hydroxyl) .

Data Table: Key Properties of Compared Compounds

| Compound Name | Substituents (Positions) | Molecular Formula | Predicted pKa | Solubility (Water) | Notable Applications |

|---|---|---|---|---|---|

| This compound | Methyl (C2), Isopropyl (C5) | C11H14O2 | ~4.5–5.0* | Low | Intermediate in organic synthesis |

| 2-Chloro-5-propan-2-ylbenzoic acid | Chloro (C2), Isopropyl (C5) | C10H11ClO2 | ~2.8–3.3* | Moderate | Pharmaceutical intermediates |

| 5-Iodo-2-methylbenzoic acid | Methyl (C2), Iodo (C5) | C8H7IO2 | ~3.5–4.0* | Low | Crystallography, radiochemistry |

| Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate | Dihydroxy (C2, C4), Amide (C5) | C12H15NO5 | Multiple (e.g., ~2.5, ~8.0) | High in polar solvents | Biological studies |

*Predicted based on substituent effects; experimental validation required.

Biological Activity

2-Methyl-5-propan-2-ylbenzoic acid, also known as 5-isopropyl-2-methylbenzoic acid, is an aromatic carboxylic acid with the molecular formula C11H14O2. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts, as well as its cytotoxic effects on cancer cell lines.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study:

A study demonstrated that derivatives of thiophene-based compounds, which share structural similarities with this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating a strong potential for use in antimicrobial applications.

2. Anti-inflammatory Properties

The compound has been investigated for its ability to modulate inflammatory responses. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism that may involve the inhibition of these cytokines.

Research Findings:

In one study, treatment with this compound significantly decreased the expression of IL-1β-induced matrix metalloproteinase (MMP) mRNA levels, which are crucial in the inflammatory process and cartilage degradation associated with osteoarthritis .

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.

IC50 Values:

In tests conducted on A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound demonstrated IC50 values ranging from 5.48 µM to 16.79 µM. These values indicate significant potential for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

Enzyme Inhibition:

The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Receptor Binding:

Potential binding to receptors associated with pain and inflammation has been suggested, although further studies are required to elucidate these pathways fully.

5. Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli (MICs: 10 - 50 µg/mL) |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 production in macrophages |

| Cytotoxicity | IC50 values between 5.48 µM and 16.79 µM against A549 and MCF7 cell lines |

6. Conclusion

The biological activity of this compound presents a promising area for further research, particularly in the fields of antimicrobial therapy and cancer treatment. Its ability to modulate inflammatory responses and exhibit cytotoxic effects on cancer cells highlights its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.